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Compound of Interest

Compound Name: Azido-PEG2-C6-OH

Cat. No.: B11933168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG2-C6-OH in PROTAC
Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that

commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins

implicated in various diseases. A PROTAC molecule consists of a ligand that binds to the

protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical

linker that connects these two moieties. The linker is a critical component, influencing the

PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Azido-PEG2-C6-OH is a versatile polyethylene glycol (PEG)-based linker used in PROTAC

synthesis. Its key features include:

PEG Backbone: The diethylene glycol (PEG2) spacer is hydrophilic, which can enhance the

solubility and bioavailability of the resulting PROTAC molecule. The flexibility of the PEG

chain can also facilitate the optimal orientation for the formation of a productive ternary

complex between the target protein, the PROTAC, and the E3 ligase.

Azide (N3) Group: This functional group is a key component for "click chemistry," a set of

highly efficient and specific reactions. The azide group readily participates in Copper(I)-

catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the covalent ligation of the linker
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to a molecule containing a terminal alkyne. This modular approach simplifies the synthesis of

PROTAC libraries for optimization.

Hexyl Chain (C6): The six-carbon alkyl chain provides additional length and can influence the

lipophilicity of the PROTAC.

Hydroxyl (OH) Group: The terminal hydroxyl group offers an additional point for chemical

modification, although the azide is the more commonly used handle for PROTAC synthesis

via click chemistry.

This document provides detailed application notes and protocols for the utilization of Azido-
PEG2-C6-OH in the synthesis of PROTACs, with a focus on a PROTAC targeting the

bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Data Presentation: Efficacy of BRD4-Targeting
PROTACs with PEG Linkers
The following table summarizes the degradation potency of various BRD4-targeting PROTACs

that utilize PEG-based linkers. While specific data for a PROTAC synthesized with Azido-
PEG2-C6-OH is not publicly available, the presented data for PROTACs with similar short PEG

linkers provide a strong indication of the expected efficacy. The degradation is typically

quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of

the target protein) and Dmax (the maximum percentage of protein degradation).
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PROTAC
Name

Linker
Composit
ion

Target
Protein

Cell Line
DC50
(nM)

Dmax (%)
Referenc
e

ARV-825 PEG linker BRD4

Burkitt's

lymphoma

(BL) cells

< 1 > 90 [1]

PROTAC 1
Optimized

PEG linker
BRD4

Burkitt's

lymphoma

(BL) cells

< 1
Not

Reported
[1]

MZ1

PEG-

based

linker

BRD4 HeLa ~25 > 90 [2]

dBET1 PEG linker BRD4 MV-4-11
Not

Reported

Not

Reported
[3]

ZXH-3-26 PEG linker BRD4 HeLa ~100 > 90 [4]

Signaling Pathway
The degradation of BRD4 by a PROTAC interferes with its role as a transcriptional coactivator,

leading to the downregulation of key oncogenes and cell cycle regulators. One of the signaling

pathways affected by BRD4 degradation is the Jagged1/Notch1 pathway, which is involved in

cancer cell migration and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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